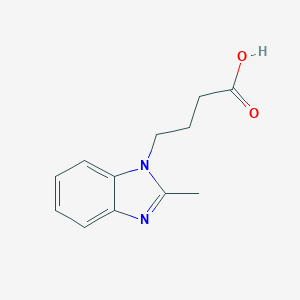

4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

説明

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid is an organic compound with the molecular formula C12H14N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid typically involves the following steps:

Formation of 2-methyl-1H-benzimidazole: This can be achieved by the condensation of o-phenylenediamine with acetic acid under acidic conditions.

Alkylation: The 2-methyl-1H-benzimidazole is then alkylated with 4-chlorobutyric acid in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of benzimidazole N-oxide derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of nitro or halogenated benzimidazole derivatives.

科学的研究の応用

Chemistry

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid serves as a versatile building block in organic synthesis. It can be utilized in the preparation of complex molecules through various chemical reactions such as:

- Nucleophilic substitutions at the benzimidazole ring.

- Oxidation and reduction reactions , leading to derivatives with varied functional groups.

Research has indicated that this compound may exhibit significant biological properties, including:

- Antimicrobial Activity: Studies have shown that derivatives of benzimidazole compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Anticancer Properties: Some benzimidazole derivatives have been investigated for their ability to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Medical Applications

The compound has been explored for its potential as a therapeutic agent due to its interaction with biological targets:

- Enzyme Inhibition: The benzimidazole ring structure allows for binding with specific enzymes, potentially modulating their activity.

- Drug Development: Its derivatives are being assessed for efficacy in treating various diseases, including cancer and infectious diseases.

Industrial Uses

In addition to its applications in research and medicine, this compound is also utilized in industrial processes:

- Catalyst Development: The compound may serve as a catalyst in chemical reactions, enhancing reaction rates and selectivity.

- Material Science: Its unique properties make it suitable for developing new materials with specific characteristics required in various applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study Title | Findings |

|---|---|

| "Antimicrobial Activity of Benzimidazole Derivatives" | Demonstrated significant inhibition of bacterial growth by compounds derived from benzimidazole structures. |

| "Synthesis and Evaluation of Anticancer Agents" | Identified several derivatives that effectively induced apoptosis in human cancer cell lines. |

| "Catalytic Properties of Benzimidazole Compounds" | Showed enhanced catalytic activity in organic transformations compared to traditional catalysts. |

作用機序

The mechanism of action of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid is largely dependent on its interaction with biological targets. Benzimidazole derivatives are known to interact with various enzymes and receptors in the body. For example, they can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

類似化合物との比較

Similar Compounds

Bendamustine: A nitrogen mustard derivative with a benzimidazole ring, used as an anticancer agent.

Albendazole: A benzimidazole derivative used as an anthelmintic.

Mebendazole: Another benzimidazole derivative used to treat parasitic worm infections.

Uniqueness

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid is unique due to its specific structure, which combines the benzimidazole ring with a butanoic acid side chain. This unique structure may confer specific biological activities and chemical reactivity that differ from other benzimidazole derivatives.

生物活性

4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula , which consists of a benzimidazole moiety linked to a butanoic acid chain. The structural features contribute to its interaction with biological targets, enhancing its pharmacological profile.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical metabolic pathways. For instance, it may interact with histone deacetylases (HDACs), which are important in regulating gene expression and cellular differentiation .

- DNA Interaction : Studies indicate that similar benzimidazole derivatives can bind to DNA, potentially interfering with replication and transcription processes, thereby exerting antitumor effects .

- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation, which are vital in cancer biology .

Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate antibacterial activity | |

| Staphylococcus aureus | Significant antibacterial activity | |

| Saccharomyces cerevisiae | Eukaryotic model for antifungal testing |

The compound's effectiveness against these microorganisms suggests potential applications in treating infections.

Anticancer Activity

The anticancer properties of this compound have been highlighted in various studies:

- Cell Proliferation Inhibition : In vitro assays demonstrate that the compound can significantly inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies .

- Mechanisms of Action : The anticancer effects may be attributed to the compound's ability to induce apoptosis and inhibit angiogenesis through modulation of specific signaling pathways .

Case Studies

Several case studies have explored the biological activity of benzimidazole derivatives, including this compound:

- Study on Antitumor Activity :

- Antimicrobial Efficacy Evaluation :

特性

IUPAC Name |

4-(2-methylbenzimidazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBRKNDBYUBKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402622 | |

| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115444-73-0 | |

| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。